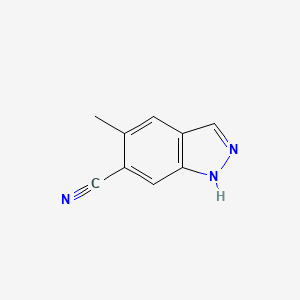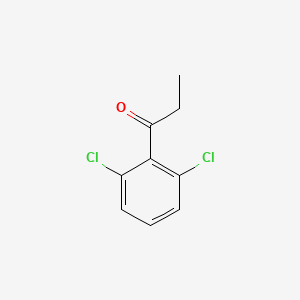
1-(2,6-Dichlorophenyl)propan-1-one
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known as 1-(2,6-dichlorophenyl)acetone . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)propan-1-one has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 227.8±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is typically found in a powder form .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The base catalyzed Claisen-Schmidt condensation reaction was used to synthesize compounds including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, characterized by FT-IR, elemental analysis, and X-ray diffraction. This work highlights the synthesis and structural characterization of dichlorophenyl derivatives, which are crucial in understanding their chemical properties and potential applications (Salian et al., 2018).
Molecular Structure and Spectroscopic Studies :
- Another study conducted spectroscopic characterization and X-ray diffraction of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. Such studies are significant for understanding the molecular geometry, which can influence the chemical reactivity and interactions of these compounds (Sadgir et al., 2020).
Photodegradation Studies :
- Research on photodegradation of dichlorprop in water, which includes compounds like 2,6-dichlorophenol, contributes to understanding how these chemicals break down in environmental conditions. This knowledge is crucial for assessing the environmental impact and designing effective waste treatment methods (Climent & Miranda, 1997).
Mechanisms of Dioxin Formation :
- A study on the oxidative thermal degradation of 2-chlorophenol, related to dichlorophenyl compounds, provided insights into the formation of harmful dioxins. Understanding these mechanisms is essential for developing strategies to minimize dioxin formation during industrial processes (Evans & Dellinger, 2005).
Environmental Degradation :
- Research on methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol, sheds light on the biodegradation pathways of these compounds under specific environmental conditions. Such studies are valuable for environmental bioremediation efforts (Häggblom et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKLVVLACKLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



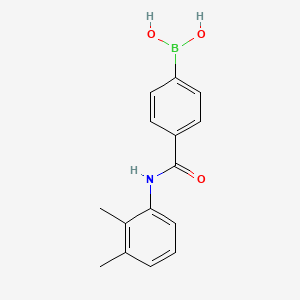
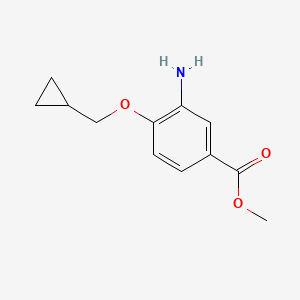
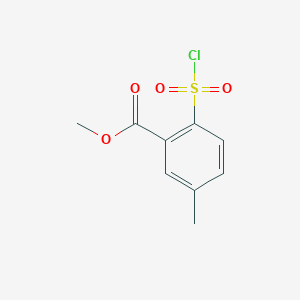
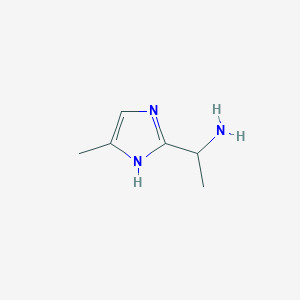
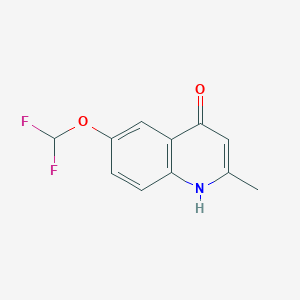
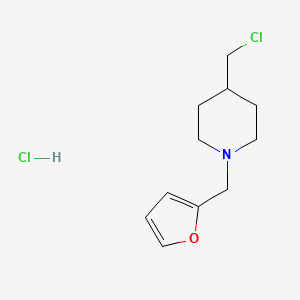
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)
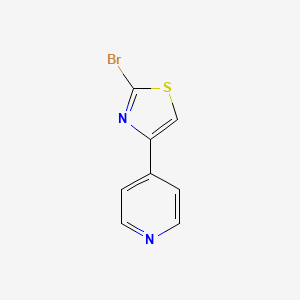
![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)
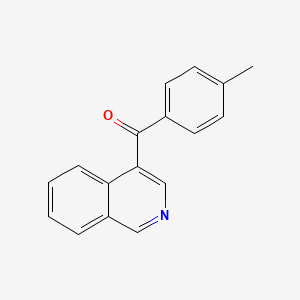

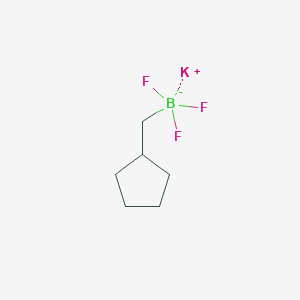
![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
